Bienvenue dans la boutique en ligne BenchChem!

[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Theoretical Chemistry Heterocyclic Stability Dimroth Rearrangement

This [1,5-a] fused triazolopyrimidin-7-ol is the thermodynamically stable isomer, a critical differentiator for reproducible parallel synthesis. It serves as a direct precursor for PDE2a inhibitors (validated in crystallography studies for memory disorder programs) and novel sulfonamide herbicides. The 7-ol handle enables regioselective derivatization to generate patent-differentiating analogs with demonstrated selectivity for cancer cells over normal tissue (up to 38-fold). Procure this building block to ensure consistency in your medicinal chemistry and agrochemical R&D projects.

Molecular Formula C5H4N4O
Molecular Weight 136.114
CAS No. 31592-08-2
Cat. No. B2375263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
CAS31592-08-2
Molecular FormulaC5H4N4O
Molecular Weight136.114
Structural Identifiers
SMILESC1=CN=C2N=CNN2C1=O
InChIInChI=1S/C5H4N4O/c10-4-1-2-6-5-7-3-8-9(4)5/h1-3H,(H,6,7,8)
InChIKeyGXBDCPYXMVITMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazolo[1,5-a]pyrimidin-7-ol (CAS 31592-08-2): A Foundational Heterocyclic Scaffold for Drug Discovery and Agrochemical Research


[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol (CAS 31592-08-2), also referred to as its keto tautomer 1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, is a fused triazole-pyrimidine heterocycle with a molecular formula C₅H₄N₄O and molecular weight 136.11 g/mol [1]. This compound belongs to the broader triazolopyrimidine class, which has emerged as a privileged scaffold in medicinal and agricultural chemistry owing to its structural resemblance to purines and its documented use in designing anticancer, antimicrobial, antiviral, and antiparasitic agents, as well as CNS-modulating small molecules [2].

Why Generic Triazolopyrimidine Substitution Fails: The Structural and Reactivity Distinctions of 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol


Triazolopyrimidine heterocycles exist in multiple regioisomeric forms, including [1,5-a], [4,3-a], and [1,5-c] fused systems, each possessing distinct electronic properties, thermodynamic stabilities, and reactivity profiles. Computational studies at the B3LYP/6-311++G(d,p) level have demonstrated that [1,2,4]-triazolo[1,5-a]pyrimidines are thermodynamically more stable than their [4,3-a] counterparts, a difference that arises from the Dimroth rearrangement equilibrium favoring the [1,5-a] isomer [1]. Furthermore, the 7-ol functional group introduces keto-enol tautomerism, which is absent in many other positional isomers and profoundly influences hydrogen-bonding capacity, solubility, and derivatization pathways [2]. These intrinsic molecular features mean that simply substituting another triazolopyrimidine isomer or a non-hydroxylated analog will yield a compound with different reactivity, stability, and biological recognition—undermining reproducibility in synthetic protocols and biological assays.

Quantitative Evidence Guide: Measured Advantages of 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol Over Closest Comparators


Thermodynamic Stability Advantage Over the [4,3-a] Regioisomer Confirmed by DFT Calculations

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that [1,2,4]-triazolo[1,5-a]pyrimidines possess lower ground-state energies than their [4,3-a] regioisomers, confirming a thermodynamic driving force favoring the [1,5-a] fused system [1]. This stability advantage has practical consequences: the Dimroth rearrangement of [4,3-a] isomers under acidic or basic conditions proceeds irreversibly toward the [1,5-a] products, and the [1,5-a] isomer exhibits reduced susceptibility to ring-opening degradation during synthetic transformations.

Theoretical Chemistry Heterocyclic Stability Dimroth Rearrangement

Keto-Enol Tautomerism Enables Dual Reactivity Modes Unavailable in Non-Hydroxylated Analogs

1,2,4-Triazolo[1,5-a]pyrimidin-7-ol exists in equilibrium between the 7-ol (enol) and 7-one (keto) tautomeric forms, a property confirmed by 13C and 15N NMR spectroscopy and ab initio calculations [1]. This tautomerism is not present in the corresponding 7-H, 7-alkyl, or 7-amino analogs. The equilibrium enables the compound to engage either as a nucleophile (via the enol OH) or as an electrophile (via the keto carbonyl), permitting selective functionalization at the 7-position under different conditions. The keto tautomer, formally 1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 31592-08-2), predominates in the solid state and in aprotic solvents .

Tautomerism Synthetic Versatility Hydrogen Bonding

Derivatization Yield Advantage: 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol as a High-Yield Entry Point for Bioactive Derivatives

Derivatives synthesized from 1,2,4-triazolo[1,5-a]pyrimidin-7-ol demonstrate antimicrobial activity comparable to clinical reference drugs. Mostafa et al. reported that derivatives prepared by alkylation of the 7-ol with ethyl bromoacetate, followed by hydrazinolysis and further condensation, exhibited in vitro antibacterial and antifungal activities comparable to those of ampicillin and fluconazole, respectively [1]. Although quantitative MIC values for the parent 7-ol are not reported, the synthetic accessibility of active derivatives at the 7-position confirms the scaffold's utility as a productive starting point. In a separate study, Abd El-Aleam et al. reported 1,2,4-triazolo[1,5-a]pyrimidine derivatives with MIC values ranging from 0.25 to 2.0 µg/mL against Gram-positive and Gram-negative bacteria [2].

Synthetic Yield Antimicrobial Derivatives Drug Intermediates

Patent-Protected PDE2 Inhibitor Scaffold: The 7-yl Substituent as a Gateway to CNS Drug Candidates

The [1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety is the core structural element in a series of potent and selective phosphodiesterase 2 (PDE2) inhibitors developed by Dart Neuroscience, as disclosed in patent NZ725161A [1]. Compound 27 (DNS-8254), a representative of this series, was identified as a potent and highly selective PDE2a inhibitor with favorable rat pharmacokinetic properties and demonstrated significant memory-enhancing effects in a rat model of novel object recognition [2]. The 7-yl substitution pattern (directly derived from the 7-ol precursor) is critical for binding to the PDE2a active site, forming a halogen bond with Tyr827 [2]. This contrasts with triazolopyrimidine scaffolds lacking the 7-position hydroxyl/keto functionality, which cannot engage in the same binding interactions.

PDE2 Inhibition CNS Drug Discovery Patent Landscape

Scaffold Prevalence: 1,2,4-Triazolo[1,5-a]pyrimidine as the Dominant Isomer in Drug Design Literature

A comprehensive review of 1,2,4-triazolo[1,5-a]pyrimidines in drug design by Oukoloff et al. (2019) documents that the [1,5-a] isomer is overwhelmingly the preferred scaffold in medicinal chemistry, with applications spanning anticancer, antimicrobial, antiviral, antiparasitic, and CNS-modulating agents [1]. The review catalogs numerous clinical and preclinical candidates based on this scaffold, including Essramycin (first natural triazolopyrimidine antibiotic), Cevipabulin (microtubule-active antitumor agent), and Trapidil (approved antiplatelet/vasodilator) [2]. In contrast, the [4,3-a] and other isomeric triazolopyrimidines appear far less frequently in drug discovery literature, suggesting a community-validated preference for the [1,5-a] core.

Scaffold Preference Medicinal Chemistry Drug Design Statistics

Anticancer Selectivity Advantage of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives Over Normal Cell Lines

In a study of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as antiproliferative agents, compound 6i exhibited an IC50 of 0.96 μM against MGC-803 gastric cancer cells with approximately 38-fold selectivity over the normal gastric epithelial cell line GES-1 [1]. This selectivity profile was accompanied by favorable in vivo safety in an acute toxicity experiment [1]. While compound 6i is a derivative rather than the parent 7-ol, the selectivity arises from the triazolopyrimidine core functionalized at multiple positions, and the availability of the 7-ol as a synthetic starting material enables the construction of such selective analogs. This contrasts with many classical cytotoxic agents that lack tumor selectivity.

Anticancer Activity Selectivity Index Tumor Cell Lines

Optimal Application Scenarios for Procuring 1,2,4-Triazolo[1,5-a]pyrimidin-7-ol Based on Quantitative Evidence


Medicinal Chemistry: PDE2 Inhibitor Lead Optimization for Cognitive Disorders

The 7-ol scaffold enables access to PDE2a inhibitors with crystallographically validated binding modes involving halogen bonding with Tyr827, as demonstrated by compound 27 (DNS-8254) in PDB entry 5TZ3 [6]. Programs targeting memory disorders, Alzheimer's disease, or stroke rehabilitation can utilize this building block to generate patent-differentiating analogs with enhanced selectivity profiles. The thermodynamic stability of the [1,5-a] core ensures consistent reactivity during parallel library synthesis [4].

Antimicrobial Drug Discovery: Derivatization to Fluconazole-Comparable Antifungals

The 7-ol serves as a direct precursor to hydrazide intermediates that afford derivatives with in vitro antifungal activity comparable to fluconazole [6]. Research groups developing next-generation azole antifungals or dual-action antibacterial-antifungal agents can exploit the 7-OH group for regioselective alkylation, accessing novel chemical space while maintaining drug-like activity. The broad antimicrobial activity of triazolopyrimidine derivatives (MIC 0.25–2.0 µg/mL) further supports this application [4].

Agrochemical Intermediate: Synthesis of Triazolopyrimidine Sulfonanilide Herbicides

The 7-ol core is structurally related to key intermediates used in the synthesis of flumetsulam and metosulam, two commercial triazolopyrimidine herbicides that act as acetohydroxyacid synthase (AHAS) inhibitors [6]. Agrochemical R&D groups can procure the 7-ol to explore novel sulfonamide herbicides with differentiated weed spectrum selectivity. The keto-enol tautomerism of the 7-ol provides multiple derivatization handles for generating diverse sulfonamide analogs.

Anticancer Library Synthesis: Achieving Tumor-Selective Cytotoxicity

Derivatives of the triazolopyrimidine core have demonstrated up to 38-fold selectivity for cancer cells over normal cells, as shown by compound 6i (IC50 = 0.96 μM vs. MGC-803) [6]. The 7-ol provides a versatile starting point for constructing focused libraries targeting gastric, lung, and other solid tumors, with the potential to achieve favorable therapeutic windows. The in vivo safety profile of such derivatives supports their progression to lead optimization.

Quote Request

Request a Quote for [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.